3-Butoxy-5-chloro-4-ethoxyphenylboronic acid
Overview
Description
3-Butoxy-5-chloro-4-ethoxyphenylboronic acid: is an organic compound with the molecular formula C12H18BClO4 . It is a boronic acid derivative, which is often used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is characterized by the presence of butoxy, chloro, and ethoxy substituents on a phenyl ring, along with a boronic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butoxy-5-chloro-4-ethoxyphenylboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted phenyl derivatives.
Borylation: The phenyl derivative undergoes a borylation reaction, often using a palladium catalyst and a boron reagent such as bis(pinacolato)diboron.
Substitution Reactions:
Industrial Production Methods: Industrial production methods for this compound are generally similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of continuous flow reactors, automated systems, and more efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Butoxy-5-chloro-4-ethoxyphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Substitution: The butoxy, chloro, and ethoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Nucleophiles: Such as alkoxides or amines for substitution reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Substituted Phenyl Derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Catalysis: Employed in catalytic processes, particularly in cross-coupling reactions.
Biology and Medicine:
Drug Development: Investigated for potential use in the synthesis of pharmaceutical compounds.
Bioconjugation: Used in the modification of biomolecules for research purposes.
Industry:
Material Science: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Agriculture: Explored for use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3-Butoxy-5-chloro-4-ethoxyphenylboronic acid primarily involves its role as a boronic acid derivative in chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. The molecular targets and pathways involved are specific to the type of reaction it participates in.
Comparison with Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative without the butoxy, chloro, and ethoxy substituents.
4-Ethoxyphenylboronic Acid: Similar structure but lacks the butoxy and chloro groups.
3-Chloro-4-ethoxyphenylboronic Acid: Similar structure but lacks the butoxy group.
Uniqueness: 3-Butoxy-5-chloro-4-ethoxyphenylboronic acid is unique due to the combination of its substituents, which can influence its reactivity and the types of reactions it can undergo. The presence of butoxy, chloro, and ethoxy groups provides additional sites for chemical modification and can affect the compound’s solubility and stability.
Properties
IUPAC Name |
(3-butoxy-5-chloro-4-ethoxyphenyl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BClO4/c1-3-5-6-18-11-8-9(13(15)16)7-10(14)12(11)17-4-2/h7-8,15-16H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXOESSTRWYJPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)OCC)OCCCC)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201225091 | |
Record name | Boronic acid, B-(3-butoxy-5-chloro-4-ethoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201225091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.53 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2096334-01-7 | |
Record name | Boronic acid, B-(3-butoxy-5-chloro-4-ethoxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2096334-01-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-(3-butoxy-5-chloro-4-ethoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201225091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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